

# Technical Guide: Methyl 2,3-dichlorophenylacetate (CAS: 10328-87-7)

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## Compound of Interest

Compound Name: Methyl 2,3-dichlorophenylacetate

Cat. No.: B075993

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This document provides a comprehensive technical overview of **Methyl 2,3-dichlorophenylacetate**, a halogenated aromatic compound relevant as a synthetic intermediate in various chemical research and development applications.

## Chemical Identity and Properties

**Methyl 2,3-dichlorophenylacetate** is a methyl ester derivative of 2,3-dichlorophenylacetic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, attached to a methyl acetate group.

## Chemical Identifiers

The following table summarizes the key identifiers for this compound.

Identifier	Value	Source
CAS Number	10328-87-7	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	219.06 g/mol	[1][3]
IUPAC Name	methyl 2-(2,3-dichlorophenyl)acetate	N/A

## Physicochemical Properties

This table outlines the known and predicted physical and chemical properties of **Methyl 2,3-dichlorophenylacetate**.

Property	Value	Source
Appearance	Clear colorless liquid	[4]
Physical Form	Liquid	[4]
Boiling Point	274.5 ± 25.0 °C (Predicted)	[4]
Density	1.318 ± 0.06 g/cm <sup>3</sup> (Predicted)	[4]
Refractive Index	1.542 - 1.544	[1][4]
Storage Condition	Sealed in dry, Room Temperature	[4]

## Spectroscopic Data

As of this review, publicly accessible experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **Methyl 2,3-dichlorophenylacetate** (CAS 10328-87-7) is limited. Researchers are advised to acquire analytical data upon synthesis or procurement to confirm identity and purity. Commercial suppliers may provide a batch-specific Certificate of Analysis (COA) with characterization data.[3]

## Synthesis and Experimental Protocols

**Methyl 2,3-dichlorophenylacetate** is primarily synthesized from its corresponding carboxylic acid, 2,3-dichlorophenylacetic acid, through esterification. The most common laboratory-scale method for this transformation is the Fischer-Speier esterification.

### General Fischer-Speier Esterification Protocol

This protocol describes a general method for the acid-catalyzed esterification of 2,3-dichlorophenylacetic acid with methanol. It should be adapted and optimized based on specific laboratory conditions and scale.

Objective: To synthesize **Methyl 2,3-dichlorophenylacetate** from 2,3-dichlorophenylacetic acid and methanol.

Materials:

- 2,3-Dichlorophenylacetic acid (1.0 eq.)
- Anhydrous Methanol (serves as reactant and solvent, 20-30 eq.)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Boron Trifluoride ( $\text{BF}_3$ ) etherate (catalytic amount, e.g., 0.05 - 0.1 eq.)<sup>[5]</sup>
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Equipment:

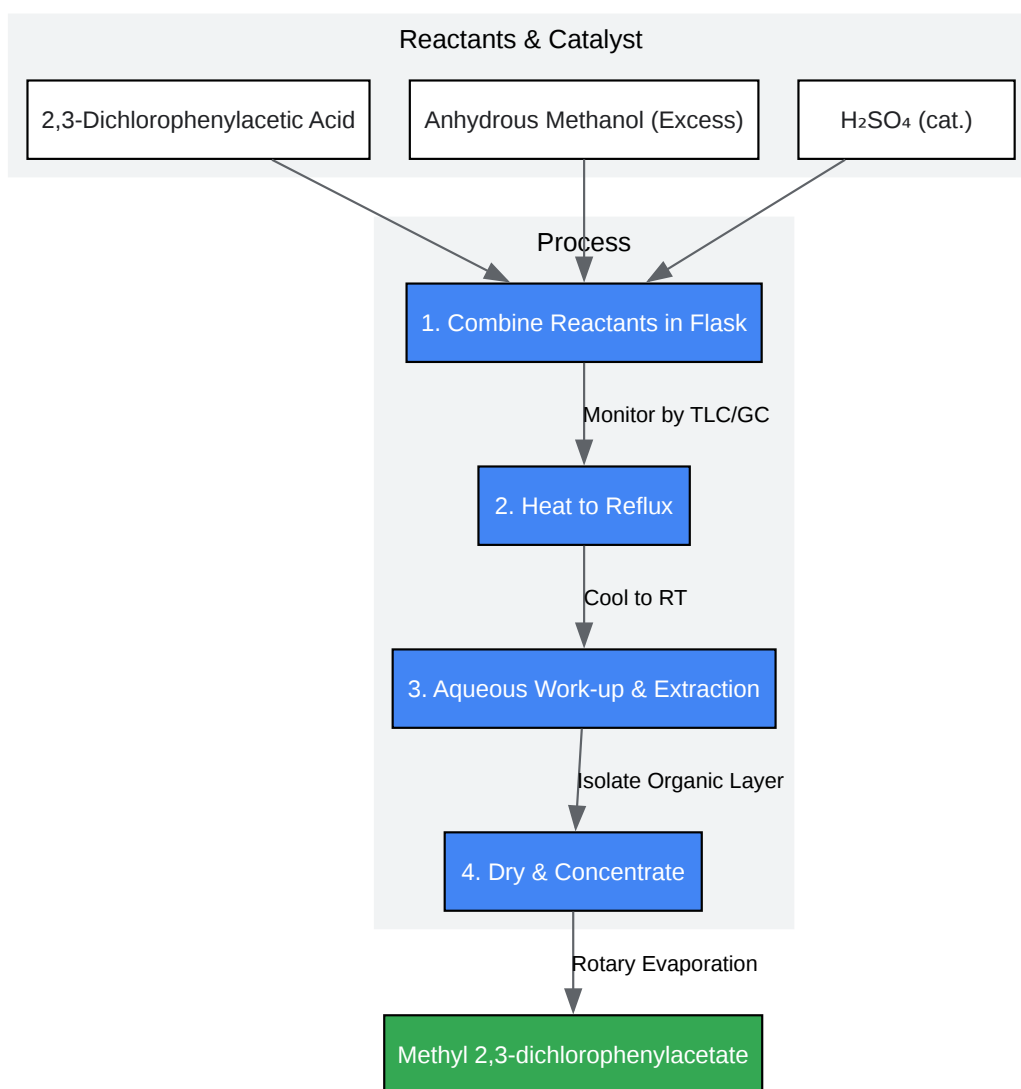
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Separatory funnel
- Rotary evaporator

Procedure:

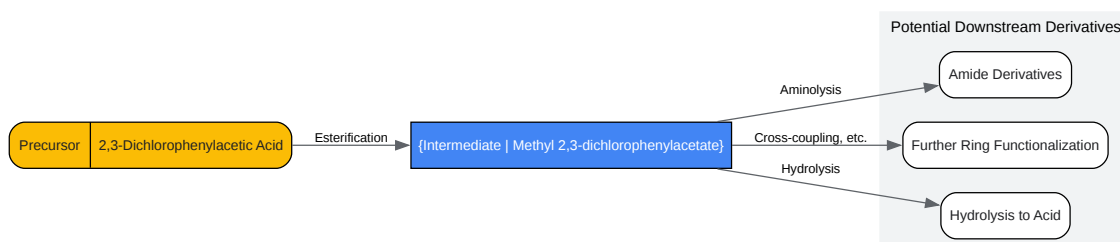
- **Reaction Setup:** In a dry round-bottom flask, dissolve or suspend 2,3-dichlorophenylacetic acid (1.0 eq.) in a large excess of anhydrous methanol (20-30 eq.).
- **Catalyst Addition:** With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq.). The reaction is exothermic and should be done cautiously.

- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
- **Work-up:** a. Allow the reaction mixture to cool to room temperature. b. Remove the bulk of the excess methanol using a rotary evaporator. c. Dilute the residue with water and transfer to a separatory funnel. d. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3x). e. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. [\[5\]](#)
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 2,3-dichlorophenylacetate**.
- **Purification:** If necessary, the crude product can be further purified by vacuum distillation.

## General Workflow for Synthesis of Methyl 2,3-dichlorophenylacetate



Logical Role of Methyl 2,3-dichlorophenylacetate as a Synthetic Intermediate



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